[2-(4-Acetylphenyl)ethyl](dimethyl)sulfanium bromide
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Overview
Description
2-(4-Acetylphenyl)ethylsulfanium bromide is an organic compound that features a sulfonium ion with a bromide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylphenyl)ethylsulfanium bromide typically involves the reaction of 4-acetylphenylethyl bromide with dimethyl sulfide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonium ion. The general reaction scheme is as follows:
4-Acetylphenylethyl bromide+Dimethyl sulfide→2-(4-Acetylphenyl)ethylsulfanium bromide
Industrial Production Methods
In an industrial setting, the production of 2-(4-Acetylphenyl)ethylsulfanium bromide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylphenyl)ethylsulfanium bromide undergoes various types of chemical reactions, including:
Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thioethers.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using sodium chloride (NaCl) or sodium iodide (NaI) in polar solvents like acetone or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thioethers.
Substitution: Corresponding sulfonium salts with different halides.
Scientific Research Applications
2-(4-Acetylphenyl)ethylsulfanium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonium ylides, which are intermediates in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, where the sulfonium ion can facilitate the transport of drugs across cell membranes.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Acetylphenyl)ethylsulfanium bromide involves the interaction of the sulfonium ion with various molecular targets. The positively charged sulfonium ion can interact with negatively charged sites on proteins and nucleic acids, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound effective as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Acetylphenyl)ethylphenylsulfonium bromide
- 2-(4-Acetylphenyl)ethylsulfonium chloride
- 2-(4-Acetylphenyl)ethylsulfonium iodide
Uniqueness
2-(4-Acetylphenyl)ethylsulfanium bromide is unique due to its specific combination of the acetylphenyl group and the dimethylsulfonium ion. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for a wide range of applications in research and industry.
Properties
CAS No. |
55685-93-3 |
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Molecular Formula |
C12H17BrOS |
Molecular Weight |
289.23 g/mol |
IUPAC Name |
2-(4-acetylphenyl)ethyl-dimethylsulfanium;bromide |
InChI |
InChI=1S/C12H17OS.BrH/c1-10(13)12-6-4-11(5-7-12)8-9-14(2)3;/h4-7H,8-9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
YAYWVFRYWBQPEA-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC[S+](C)C.[Br-] |
Origin of Product |
United States |
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